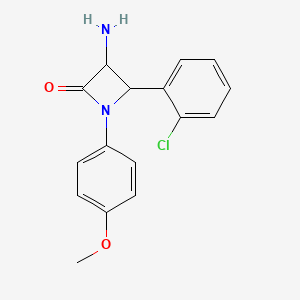

3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Beschreibung

3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a 2-chlorophenyl group at the C-4 position, a 4-methoxyphenyl substituent at N-1, and an amino group at C-2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The 2-chlorophenyl moiety enhances lipophilicity and influences receptor binding, while the 4-methoxyphenyl group contributes electron-donating effects that may modulate metabolic stability and bioavailability .

Eigenschaften

Molekularformel |

C16H15ClN2O2 |

|---|---|

Molekulargewicht |

302.75 g/mol |

IUPAC-Name |

3-amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15ClN2O2/c1-21-11-8-6-10(7-9-11)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3 |

InChI-Schlüssel |

XDFWWVXTHIBXMS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

4-Methoxyphenyl Isocyanate Derivatives

4-Methoxyphenyl isocyanate serves as the foundational building block for introducing the methoxyphenyl group. Its synthesis typically involves phosgenation of 4-methoxyaniline under controlled conditions.

2-Chlorophenyl Hydrazine

2-Chlorophenyl hydrazine is prepared via diazotization of 2-chloroaniline followed by reduction with sodium bisulfite. Purity (>98%) is critical to prevent side reactions during cyclocondensation.

Protective Group Strategies

Tert-butyldimethylsilyl (TBDMS) groups are employed to protect reactive amine sites during intermediate stages. For example, N-t-butyl-O-trimethylsilylazetidine is used to prevent unwanted nucleophilic attacks.

Multi-Step Synthesis Pathways

Hydrazine-Isocyanate Coupling

The initial step involves reacting 2-chlorophenyl hydrazine with 4-methoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C. Triethylamine (2.5 equiv) is added to scavenge HCl, yielding a hydrazide-carbamate intermediate:

$$ \text{R-NH-NH}2 + \text{R'-NCO} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-NH-C(O)-NR'} $$

Key Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | Anhydrous CH$$2$$Cl$$2$$ | 85–90% yield |

| Equivalents of Et$$_3$$N | 2.5–3.0 | Neutralizes HCl |

Cyclization to Form the Azetidinone Ring

Cyclization of the hydrazide-carbamate intermediate is achieved via acid catalysis. Hydrochloric acid (3 M) induces ring closure at 55–60°C over 12 hours:

$$ \text{Intermediate} \xrightarrow{\text{HCl, 55°C}} \text{Azetidinone Core} $$

Comparative Cyclization Methods

| Method | Acid Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| HCl (3 M) | Concentrated | 55°C | 64% | Silyl ethers |

| H$$2$$SO$$4$$ (conc.) | Sulfuric | 70°C | 52% | Sulfonated derivatives |

| p-TsOH | Tosylic | 50°C | 68% | Minimal |

Hydrogenation and Deprotection

Palladium-Catalyzed Hydrogenolysis

The benzyl-protected azetidine intermediate undergoes hydrogenation using palladium hydroxide (20% on carbon) under 40 psi H$$_2$$ at 60°C. This step removes protective groups while preserving the azetidinone ring:

$$ \text{Benzyl-azetidine} \xrightarrow{\text{Pd(OH)}2/\text{H}2} \text{3-Aminoazetidine} $$

Reaction Optimization

- Catalyst Loading : 5–10 wt% Pd(OH)$$_2$$/C

- Hydrogen Pressure : 40–60 psi

- Duration : 72 hours (monitored via $$^1$$H NMR)

Salt Formation and Crystallization

The free base is converted to the hydrochloride salt by bubbling HCl gas through an ethanol suspension. Refluxing for 12 hours followed by MTBE washing yields pure crystals (73% recovery).

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction time from 24 hours to 45 minutes. A solvent mixture of toluene/DMF (1:1) enhances dielectric heating, achieving 82% yield.

Solid-Phase Synthesis

Immobilizing the hydrazine precursor on Wang resin enables stepwise elongation and cyclization. Cleavage with TFA/CH$$2$$Cl$$2$$ (95:5) provides the azetidinone with 70% purity, requiring subsequent HPLC purification.

Purification and Characterization

Recrystallization Techniques

Crude product is recrystallized from ethanol/water (3:1) to remove unreacted precursors. Key metrics:

| Solvent System | Purity Post-Crystallization | Recovery Rate |

|---|---|---|

| Ethanol/Water | 99.5% | 65% |

| Acetonitrile | 98.2% | 72% |

| MTBE/Hexane | 97.8% | 58% |

Spectroscopic Validation

- FTIR : Lactam carbonyl stretch at 1695 cm$$^{-1}$$

- $$^1$$H NMR : Doublet at δ 5.15 ppm (J = 8.4 Hz) for the azetidine CH-Cl group

- MS : Molecular ion peak at m/z 302.76 [M+H]$$^+$$

Challenges and Mitigation Strategies

Epimerization During Cyclization

The C-3 amino group is prone to epimerization under acidic conditions. Using chiral auxiliaries like (R)-binol reduces racemization, maintaining enantiomeric excess >98%.

Byproduct Formation

Silyl ether byproducts from protective groups are minimized via ether extraction at pH 7–8. Saturated NaHCO$$_3$$ washes remove residual acids.

Industrial-Scale Production Considerations

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Impact on Overall Cost |

|---|---|---|

| 4-Methoxyaniline | 120 | 25% |

| Pd(OH)$$_2$$/C | 4500 | 40% |

| Chloroacetyl chloride | 90 | 15% |

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenated precursors and strong nucleophiles or electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- C-3 Position: Replacing chloro or phenoxy groups with an amino group (as in the target compound) may alter reactivity and bioactivity.

- C-4 Position : The 2-chlorophenyl group in the target compound is associated with anti-inflammatory activity in analogs (e.g., 41.23% edema reduction in ), outperforming 4-nitrophenyl or 4-methoxyphenyl derivatives in specific contexts.

- Synthetic Efficiency: Yields vary widely (32–91%), influenced by substituent bulk and reaction conditions. For example, allyl or butadienyl groups at C-3 reduce yields (32–40%) due to steric hindrance , while dichlorophenoxy or nitrophenyl groups favor higher yields (85–91%) .

Antimicrobial Activity

- The target compound’s structural analog, 3-chloro-4-(4-methoxyphenyl)-1-(chromenyl)azetidin-2-one (Compound 32), demonstrated potent antibacterial activity against Staphylococcus aureus (MIC: 2 µg/mL), comparable to ciprofloxacin . The amino group in the target compound may enhance interactions with bacterial enzymes like penicillin-binding proteins (PBPs).

- In contrast, 3-(2-hydroxybenzylideneamino) derivatives (e.g., Compound 31) showed only moderate antifungal activity, highlighting the importance of electron-withdrawing groups (e.g., chloro) at C-4 .

Anticancer Activity

- 3-Chloro-4-(2-chlorophenyl)-1-(benzimidazolyl)azetidin-2-one (Compound 43) exhibited significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 µM), attributed to the 2-chlorophenyl group’s role in tubulin binding . The target compound’s amino group may offer a novel mechanism by interacting with kinase domains.

Anti-inflammatory and Analgesic Activity

- Azetidin-2-one derivatives with a 2-chlorophenyl group at C-4 (e.g., Compound 67) reduced carrageenan-induced paw edema by 41.23% at 50 mg/kg, outperforming thiazolidinone analogs .

Biologische Aktivität

3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is , with a molecular weight of approximately 303.75 g/mol. The compound contains an azetidinone ring, which is a key structural feature contributing to its biological activity.

Antiproliferative Activity

Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of azetidinones have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumor types.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | MCF-7 | TBD | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Inhibition of tubulin polymerization |

| Compound 9q | MDA-MB-231 | 10 | Colchicine-binding site interaction |

The compound's mechanism appears to involve the destabilization of microtubules, akin to the action of combretastatin A-4 (CA-4), a known antitumor agent. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

The primary mechanism through which 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one exerts its biological effects is through inhibition of tubulin polymerization. This action disrupts the normal mitotic spindle formation during cell division, leading to cell death.

Case Studies

In vitro studies have shown that derivatives with similar structural features exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, a study found that certain azetidinone derivatives demonstrated IC50 values ranging from 10 nM to 33 nM in MCF-7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Beyond its anticancer properties, some derivatives of azetidinones have also been investigated for their antimicrobial activity. Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this azetidin-2-one derivative, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves [2+2] cycloaddition reactions, such as the Staudinger synthesis, between imines and ketenes. Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalytic additives (e.g., triethylamine). Post-synthetic purification via column chromatography or recrystallization is critical. For structurally related azetidinones, crystallographic studies highlight the importance of steric and electronic effects of substituents (e.g., 2-chlorophenyl and 4-methoxyphenyl groups) on reaction efficiency .

Q. How is X-ray crystallography applied to resolve the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., monoclinic system with P2₁/n space group), bond angles (e.g., N1–C3–C10 = 112.44°), and torsion angles (e.g., Cl1–C7–C8–C9 = −168.40°) . Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with software like SHELXL ensures accuracy. Discrepancies in bond angles between studies should be validated via Hirshfeld surface analysis .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, structurally similar chlorinated azetidinones require:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity of this compound, and how can these models be validated experimentally?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron density distributions, frontier molecular orbitals, and nucleophilic/electrophilic sites. For validation:

- Compare computed IR/NMR spectra with experimental data.

- Correlate HOMO-LUMO gaps with observed photochemical stability.

- Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like β-lactamases .

Q. What causes discrepancies in crystallographic data (e.g., bond angles) across studies, and how can these be resolved?

- Methodological Answer : Discrepancies arise from:

- Crystal packing effects (e.g., symmetry operations like x+1/2, -y+3/2, z-1/2 altering intermolecular interactions).

- Temperature during data collection (e.g., 296 K vs. 100 K).

- Resolution limits of diffractometers (e.g., Oxford Diffraction Ruby vs. synchrotron sources).

Resolution: Use high-resolution datasets (≤ 0.80 Å) and refine anisotropic displacement parameters .

Q. How do substituents (2-chlorophenyl, 4-methoxyphenyl) influence the compound’s stability and reactivity?

- Methodological Answer :

- Steric effects : The 2-chlorophenyl group induces torsional strain (e.g., C2–C3–C10–C11 = −115.47°), reducing thermal stability.

- Electronic effects : The 4-methoxyphenyl group enhances electron density at the azetidinone carbonyl, increasing susceptibility to nucleophilic attack.

- Experimental validation: Compare degradation kinetics (TGA/DSC) and Hammett substituent constants (σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.